4-(3-Piperidinyl)morpholine dihydrochloride

Description

Nomenclature and Classification

IUPAC Name : 4-(Piperidin-3-yl)morpholine dihydrochloride.

Molecular Formula : $$ \text{C}9\text{H}{20}\text{Cl}2\text{N}2\text{O} $$.

Synonyms :

- 4-Piperidin-3-ylmorpholine dihydrochloride.

- 4-(3-Piperidyl)morpholine hydrochloride.

- SCHEMBL20502175.

Structural Classification :

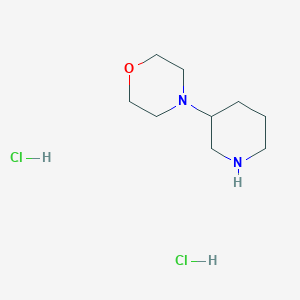

The compound consists of a morpholine ring (a six-membered heterocycle with oxygen and nitrogen) linked to a piperidine ring (a six-membered amine heterocycle) at the 3-position of the piperidine moiety. The dihydrochloride salt enhances solubility and stability.

Molecular Properties :

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 243.17 g/mol | |

| Melting Point | 40–43°C | |

| Boiling Point | 256.3°C at 760 mmHg | |

| Density | 1.033 g/cm³ | |

| CAS Registry Number | 1124199-56-9 |

Historical Context and Discovery

Initial Synthesis :

The compound was first synthesized via reductive amination of 1-benzyl-4-piperidone with morpholine, followed by hydrogenation to remove the benzyl group. Early methods involved toluene reflux with morpholine and catalytic hydrogenation using Raney nickel.

Key Developments :

- Patent Innovations : A 2017 patent (WO2017213245A1) introduced a streamlined method using palladium or platinum catalysts under mild hydrogen pressure (≤1 MPa), achieving yields >88%.

- Scalability : Industrial adaptations emphasized solvent substitution (e.g., ethanol) and crystallization for purity >99%.

Notable Applications :

Pharmaceutical and Industrial Relevance

Pharmaceutical Applications :

- Anticancer Research : Demonstrated selective cytotoxicity against A549 lung adenocarcinoma cells.

- Kinase Inhibition : Structural analogs are used to target tyrosine kinases in oncology.

Industrial Synthesis :

| Parameter | Method Details | Source |

|---|---|---|

| Key Reactants | 1-Benzyl-4-piperidone, morpholine | |

| Catalysts | Raney nickel, Pd/C, or Pt/C | |

| Optimal Conditions | 50–60°C, 10–40 kg H₂ pressure | |

| Yield | 88–89.5% |

Role in Drug Development :

- Intermediate Utility : Critical for synthesizing allotinib derivatives via coupling reactions.

- Structural Flexibility : The morpholine-piperidine scaffold allows modular modifications for targeting diverse receptors.

Industrial Demand :

- Classified under HS Code 2934999090, with a global market growing at 6.5% CAGR due to oncology applications.

Properties

IUPAC Name |

4-piperidin-3-ylmorpholine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O.2ClH/c1-2-9(8-10-3-1)11-4-6-12-7-5-11;;/h9-10H,1-8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFISTJJMJNYLLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)N2CCOCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20696409 | |

| Record name | 4-(Piperidin-3-yl)morpholine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1124199-56-9 | |

| Record name | 4-(Piperidin-3-yl)morpholine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(piperidin-3-yl)morpholine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of 4-(1-Benzylpiperidin-4-yl)morpholine

- Reactants: 1-benzyl-4-piperidone and morpholine.

- Solvent: Toluene.

- Conditions: The mixture is heated to approximately 110 °C under reflux with a water removal apparatus to drive the condensation reaction by removing water formed during the process.

- Duration: Typically 2 hours.

- Catalyst: Raney nickel or platinum/palladium catalysts are introduced for subsequent hydrogenation.

Reaction summary:

$$

\text{1-benzyl-4-piperidone} + \text{morpholine} \xrightarrow[\text{110 °C, toluene}]{\text{reflux}} \text{4-(1-benzylpiperidin-4-yl)morpholine}

$$

- After condensation, the reaction mixture undergoes catalytic hydrogenation under pressure (typically 10 kg/cm²) at ~50 °C for 36 hours to complete the reductive amination.

- The product is isolated by filtration and recrystallization from ethanol with hydrochloric acid to yield the dihydrochloride salt of the intermediate.

Yields: Reported yields for this step range from 87.6% to 88.1% depending on scale and precise conditions.

Debenzylation to 4-(3-Piperidinyl)morpholine

- Starting material: 4-(1-benzylpiperidin-4-yl)morpholine dihydrochloride.

- Base treatment: The hydrochloride salt is dissolved in an alcoholic solution, and potassium carbonate is added to adjust the pH above 11.

- Conditions: The solution is heated to 60 °C and stirred for 30 minutes to ensure deprotonation.

- Catalyst: 10% Pd/C (palladium on carbon) catalyst is added.

- Hydrogenation: Conducted under 40 kg/cm² hydrogen pressure at 50 °C for 8 hours.

- Isolation: After completion, the reaction mixture is filtered, and the product is isolated by crystallization.

Reaction summary:

$$

\text{4-(1-benzylpiperidin-4-yl)morpholine} \xrightarrow[\text{Pd/C, H}_2]{\text{alkaline, 50 °C}} \text{4-(3-piperidinyl)morpholine}

$$

Formation of Dihydrochloride Salt

- The free base 4-(3-piperidinyl)morpholine is converted to its dihydrochloride salt by treatment with concentrated hydrochloric acid in ethanol.

- Cooling and stirring the solution precipitates the dihydrochloride salt.

- This salt form enhances stability and facilitates purification.

Comparative Table of Key Reaction Parameters and Yields

| Step | Reactants/Conditions | Catalyst | Temperature (°C) | Pressure (kg/cm²) | Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Condensation + Reductive Amination | 1-benzyl-4-piperidone + morpholine, toluene reflux | Raney Ni or Pt/Pd | 110 (reflux) for condensation; 50 for hydrogenation | 10 | 36 | 87.6–88.1 | Water removal critical, anhydrous conditions |

| Debenzylation | 4-(1-benzylpiperidin-4-yl)morpholine, alkaline alcoholic solution | 10% Pd/C | 50 | 40 | 8 | 89.1–91.6 | pH > 11 essential for reaction efficiency |

| Salt Formation | Free base + HCl in ethanol | None | Ambient to 20 | Atmospheric | 0.5 | Quantitative | Precipitation of dihydrochloride salt |

Research Findings and Industrial Relevance

- The use of catalytic hydrogenation with palladium or platinum catalysts under mild conditions avoids harsh reagents like sodium cyanoborohydride, which are toxic and pose handling challenges.

- Removal of unreacted morpholine by distillation or solvent substitution prior to debenzylation improves product purity and yield.

- The reductive amination step is a one-pot process combining enamine formation and reduction, simplifying the synthesis.

- The described methods are scalable, with reported batch sizes ranging from tens to hundreds of grams, indicating industrial applicability.

- The dihydrochloride salt form is preferred for pharmaceutical applications due to enhanced solubility and stability.

Chemical Reactions Analysis

4-(3-Piperidinyl)morpholine dihydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process can lead to the formation of various oxidized derivatives, depending on the reaction conditions.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically result in the formation of reduced derivatives of the compound.

Substitution: Substitution reactions can occur when this compound reacts with halogens or other electrophiles. .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing piperidine and morpholine moieties exhibit significant anticancer properties. For instance, derivatives of 4-(3-Piperidinyl)morpholine dihydrochloride have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.

- Case Study : A study demonstrated that similar piperidine derivatives exhibited IC50 values ranging from 0.1 to 100 nM against myeloma and leukemia cell lines, suggesting potential applications in cancer therapy .

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Compound A | HeLa (Cervical) | TBD |

| Compound B | A549 (Lung) | 25 |

| Compound C | MCF7 (Breast) | 30 |

Neurological Disorders

The structural similarity of this compound to known neuroactive compounds suggests its potential use in treating neurological disorders such as depression and anxiety.

- Neuropharmacological Studies : Research has shown that piperidine derivatives can act as selective serotonin reuptake inhibitors (SSRIs), indicating their potential in modulating neurotransmitter systems .

Case Study on Anticancer Efficacy

A published study in the Journal of Medicinal Chemistry explored the anticancer properties of structurally similar compounds, revealing that certain derivatives had a favorable safety profile while exhibiting potent anticancer activity in vitro. This highlights the therapeutic potential of compounds like this compound in oncology.

Neuropharmacological Assessment

Research focusing on piperidine derivatives indicated that they could effectively modulate serotonin receptors, providing insights into their potential use in treating mood disorders . The efficacy of these compounds was evaluated through various in vitro assays, demonstrating promising results.

Mechanism of Action

The mechanism of action of 4-(3-Piperidinyl)morpholine dihydrochloride involves its interaction with various molecular targets and pathways. The piperidine and morpholine moieties in the compound can interact with receptors and enzymes in the body, leading to various biological effects. These interactions can modulate neurotransmitter levels, enzyme activity, and other cellular processes, making the compound a valuable tool in the study of pharmacology and biochemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

4-(3-Piperidinylmethyl)morpholine Dihydrochloride Hydrate

- Molecular Formula : C₁₀H₂₄Cl₂N₂O₂

- Molecular Weight : 275.214 g/mol

- Key Feature : A methylene (-CH₂-) bridge connects the piperidine and morpholine rings, with an additional hydrate molecule .

- Implications : The methylene group increases molecular weight and may reduce membrane permeability compared to the parent compound. The hydrate form improves crystallinity but may affect stability under anhydrous conditions.

4-[2-(4-Piperidinyl)ethyl]morpholine Dihydrochloride

- Molecular Formula : C₁₁H₂₄Cl₂N₂O

- Molecular Weight : 271.227 g/mol

- Key Feature : An ethyl (-CH₂CH₂-) linker extends the distance between the two heterocycles .

- However, increased flexibility might reduce target-binding specificity.

4-(4-Trifluoromethylphenoxy)piperidine Hydrochloride

- Molecular Formula: C₁₂H₁₃ClF₃NO

- Molecular Weight : 295.69 g/mol

- Key Feature: A phenoxy group with a trifluoromethyl (-CF₃) substituent replaces the morpholine ring .

- Implications : The electron-withdrawing -CF₃ group enhances metabolic stability and alters electronic properties, making it suitable for agrochemical or CNS drug applications.

4-[3-(Piperidin-3-yl)-1H-pyrazole-4-carbonyl]morpholine Dihydrochloride

- Molecular Formula : C₁₄H₂₀Cl₂N₄O₂

- Molecular Weight : 359.25 g/mol

- Key Feature : A pyrazole-carboxyl group bridges the piperidine and morpholine rings .

- Implications : The pyrazole introduces aromaticity and hydrogen-bonding capacity, which could enhance kinase inhibition or metal chelation properties.

Data Table: Structural and Physicochemical Comparison

Research Findings and Implications

Biological Activity : Morpholine derivatives like VPC-14228 (4-(4-phenylthiazol-2-yl)morpholine) demonstrate activity against androgen receptors, suggesting that substituents on the morpholine ring dictate target specificity .

Solubility vs. Lipophilicity : The dihydrochloride salt form in 4-(3-Piperidinyl)morpholine enhances solubility, critical for oral bioavailability, while ethyl or methylene linkers in analogs trade solubility for membrane permeability .

Electron Effects: Trifluoromethyl groups (e.g., in 4-(4-Trifluoromethylphenoxy)piperidine) improve resistance to oxidative metabolism, extending half-life in vivo .

Biological Activity

4-(3-Piperidinyl)morpholine dihydrochloride is an organic compound characterized by the molecular formula . It is a derivative of morpholine and piperidine, both of which are heterocyclic amines widely utilized in pharmaceutical synthesis. The compound's structure allows it to interact with various biological targets, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

- Molecular Formula :

- CAS Number : 1124199-56-9

- IUPAC Name : this compound

The compound is typically synthesized through the reaction of morpholine with piperidine, often facilitated by hydrochloric acid to yield the dihydrochloride salt form. The synthesis can be optimized for purity and yield using controlled temperatures and solvent systems.

The biological activity of this compound primarily stems from its ability to modulate neurotransmitter levels and interact with various receptors and enzymes. Its piperidine and morpholine moieties allow it to influence pathways involved in neurological functions, potentially offering therapeutic benefits for conditions such as anxiety, depression, and other psychiatric disorders.

Pharmacological Studies

- Neurotransmitter Modulation : Research indicates that compounds similar to this compound can act as inhibitors of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. Inhibitors of AChE are often explored for their potential in treating Alzheimer's disease and other cognitive disorders .

- Binding Affinity : Studies have shown that derivatives of this compound exhibit varying degrees of binding affinity toward AChE and butyrylcholinesterase (BuChE), suggesting their potential as dual-action agents in cognitive enhancement therapies .

- Toxicity Profile : Initial assessments indicate that this compound does not exhibit acute toxicity at concentrations up to 2000 mg/kg in animal models, suggesting a favorable safety profile for further development .

Study on Acetylcholinesterase Inhibition

A study published in Scientific Reports explored the inhibitory effects of phenoxyethyl piperidine/morpholine derivatives on electric eel AChE. The findings revealed that certain derivatives exhibited significant inhibition, comparable to known AChE inhibitors like donepezil, highlighting the potential therapeutic applications of this compound in neurodegenerative diseases .

Pharmacokinetic Evaluation

In vivo pharmacokinetic studies demonstrated that while the bioavailability of this compound was moderate (21%), its pharmacodynamic effects were notable, warranting further investigation into its therapeutic efficacy and dosing regimens in clinical settings .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Similarity | AChE Inhibition | Toxicity Level |

|---|---|---|---|

| 4-Morpholinopiperidine | Moderate | Moderate | Low (up to 2000 mg/kg) |

| Piperidine Derivatives | High | Variable | Varies by derivative |

| Donepezil | Low | High | Moderate |

This table illustrates how this compound compares with other compounds regarding structural similarity, biological activity, and toxicity levels.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(3-Piperidinyl)morpholine dihydrochloride?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions between morpholine and piperidine derivatives. For example, analogous compounds (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride) are synthesized via reactions with sulfonyl chlorides under alkaline conditions, followed by dihydrochloride salt formation using HCl . Key steps include:

- Reagent selection : Use of piperidine analogs and morpholine precursors.

- Purification : Crystallization or chromatography to isolate the dihydrochloride salt.

- Validation : Confirm purity via HPLC or NMR (e.g., H NMR for amine proton identification) .

Q. How should researchers characterize the purity and stability of this compound?

- Methodological Answer :

- Purity assessment : Employ reversed-phase HPLC with UV detection (λ = 254 nm) and compare retention times to standards.

- Stability testing : Conduct accelerated degradation studies under varying pH (1–13), temperatures (25–60°C), and humidity (40–80% RH). Monitor decomposition via LC-MS .

- Structural confirmation : Use C NMR to verify the morpholine and piperidine ring systems, and FT-IR for functional group analysis (e.g., N-H stretches at ~3000 cm) .

Q. What experimental precautions are critical for handling this compound?

- Methodological Answer :

- Storage : Keep in airtight, light-resistant containers at –20°C to prevent hydrolysis.

- Safety protocols : Use fume hoods for weighing due to potential HCl vapor release. Neutralize spills with sodium bicarbonate .

- Waste disposal : Segregate acidic waste and treat with NaOH before professional disposal .

Advanced Research Questions

Q. How can computational docking elucidate the receptor-binding mechanisms of this compound?

- Methodological Answer :

- Software selection : Use Schrödinger’s Glide for systematic ligand conformational sampling. Glide combines rigid receptor docking with OPLS-AA force-field optimization, achieving <1 Å RMSD accuracy in 50% of cases .

- Protocol :

Prepare the ligand (protonated at physiological pH) and receptor (e.g., GPCRs or kinases).

Run induced-fit docking to account for side-chain flexibility.

Validate poses via MM-GBSA binding energy calculations.

- Interpretation : Focus on hydrogen bonds between the morpholine oxygen and receptor residues (e.g., Asp/Glu) .

Q. How do high-pressure Raman studies inform the conformational stability of this compound?

- Methodological Answer :

- Experimental setup : Apply hydrostatic pressure (0–3.5 GPa) using diamond anvil cells.

- Key observations : Monitor vibrational modes (e.g., C-H stretches at 2980–3145 cm) for splitting/merging, indicative of phase transitions. For example, pressure-induced shifts in morpholine ring vibrations (>1.7 GPa) suggest conformational strain .

- Complementary techniques : Pair with X-ray diffraction to correlate spectral changes with crystal lattice distortions .

Q. How can contradictory bioactivity data be resolved for this compound?

- Methodological Answer :

- Data triangulation : Compare assays (e.g., enzyme inhibition vs. cell viability) to identify off-target effects.

- Buffer optimization : Test activity in varying ionic strengths (e.g., 50–200 mM NaCl) to assess electrostatic interactions.

- Metabolite screening : Use LC-MS to detect degradation products (e.g., morpholine ring cleavage) that may confound results .

Q. What strategies optimize enantiomeric purity in asymmetric synthesis?

- Methodological Answer :

- Chiral auxiliaries : Employ (R)- or (S)-BINOL derivatives to direct stereochemistry during piperidine-morpholine coupling.

- Catalysis : Use Ru(II)-BINAP complexes for hydrogenation of intermediate ketones (e.g., >90% ee reported for similar piperidine derivatives) .

- Analytical validation : Chiral HPLC with a Crownpak CR-I column to resolve enantiomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.